A Technical Guide to Fmoc-β-N-methylamino-L-alanine: Properties, Applications, and Protocols for Advanced Peptide Synthesis
A Technical Guide to Fmoc-β-N-methylamino-L-alanine: Properties, Applications, and Protocols for Advanced Peptide Synthesis
This guide provides an in-depth technical overview of (2S)-3-{amino}propanoic acid, commonly known as Fmoc-β-N-methylamino-L-alanine. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the compound's critical role as a specialized building block in solid-phase peptide synthesis (SPPS), focusing on the scientific rationale behind its application and providing field-proven protocols.
Core Compound Identification and Physicochemical Properties
Precise identification is paramount for regulatory compliance, experimental reproducibility, and inventory management. Fmoc-β-N-methylamino-L-alanine is a non-chiral β-amino acid derivative distinguished by two key modifications: N-terminal protection with a 9-fluorenylmethyloxycarbonyl (Fmoc) group and N-methylation of the amino group.
| Property | Value | Source(s) |
| CAS Number | 172965-84-3 | [1][2][3][4] |
| Molecular Weight | 325.36 g/mol | [1][3] |
| Molecular Formula | C19H19NO4 | [1][3] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Strategic Importance in Peptide and Peptidomimetic Drug Development
The unique structural features of Fmoc-β-N-methylamino-L-alanine offer distinct advantages in the synthesis of advanced peptides and peptidomimetics, directly addressing common challenges in drug development such as poor bioavailability and rapid degradation.
The Role of the Fmoc Protecting Group: Mild Orthogonality
The Fmoc group is the cornerstone of a dominant strategy in modern solid-phase peptide synthesis.[][6] Its selection is a deliberate choice rooted in its unique deprotection chemistry.
-
Mechanism of Action : The Fmoc group is stable under the acidic conditions used for side-chain deprotection and resin cleavage. However, it is readily cleaved under mild basic conditions, typically using a secondary amine like piperidine.[7][8] The process proceeds via a β-elimination mechanism, initiated by the abstraction of the acidic proton on the fluorene ring system.[8][9] This orthogonality ensures that the N-terminal amine is selectively deprotected for the next coupling cycle without disturbing other protecting groups or the peptide-resin linkage.[10][11]
-
Causality of Preference over Boc Chemistry : The primary driver for adopting Fmoc over the traditional tert-butyloxycarbonyl (Boc) strategy is the avoidance of harsh acids (like trifluoroacetic acid, TFA) for N-terminal deprotection.[6][11] Repeated exposure to strong acid can degrade sensitive peptide sequences and is incompatible with certain post-translational modifications.[6] The milder basic conditions of Fmoc chemistry enhance the overall yield and purity of complex peptides.[]
The Impact of N-Methylation on Peptide Therapeutics
N-methylation is a key strategy to enhance the drug-like properties of peptides.[12] Introducing a methyl group on the amide nitrogen of the peptide backbone, as in Fmoc-β-N-methylamino-L-alanine, imparts significant conformational and physiological advantages.
-
Enhanced Proteolytic Stability : The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by proteases. This directly increases the peptide's in-vivo half-life.[12]
-
Improved Cell Permeability : N-methylation can disrupt backbone hydrogen bonding, leading to a more lipophilic and conformationally flexible peptide that can better traverse cell membranes.[12]
-
Modulation of Conformation : The introduction of an N-methyl group restricts the available conformational space of the peptide backbone, which can be leveraged to lock the peptide into a bioactive conformation, thereby increasing receptor affinity and specificity.
Experimental Protocols: A Self-Validating System
The following protocols are designed to ensure high fidelity and reproducibility in solid-phase peptide synthesis workflows utilizing Fmoc-β-N-methylamino-L-alanine.
Standard Protocol for Fmoc Group Removal
This procedure describes the critical step of deprotecting the N-terminal Fmoc group to allow for the coupling of the next amino acid. The two-step process ensures complete removal.
Materials:
-
Fmoc-protected peptide bound to resin
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel for SPPS
Procedure:
-
Initial Deprotection : Add the deprotection solution to the resin (approx. 10 mL per gram of resin) and agitate the mixture at room temperature for 2-3 minutes.[13]
-
Filtration : Drain the deprotection solution from the reaction vessel.
-
Main Deprotection : Add a fresh portion of the deprotection solution to the resin and agitate for an additional 5-10 minutes at room temperature.[13] The extended time ensures the reaction goes to completion.
-
Washing : Drain the solution and wash the resin thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[13] The resin is now ready for the subsequent amino acid coupling step.
Self-Validation Checkpoint: The completeness of the Fmoc removal can be monitored spectrophotometrically. The dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum.[14] By monitoring the absorbance of the filtrate during the deprotection steps, one can confirm the reaction's progression and completion.
Applications in Research and Therapeutics
Fmoc-β-N-methylamino-L-alanine is not merely a theoretical tool; it is actively employed in cutting-edge research. Its integration allows for the synthesis of peptides with enhanced stability and efficacy.
-
Drug Development : This compound is a key building block for creating peptide-based drugs with improved pharmacokinetic profiles, particularly for targeting specific biological pathways.[1][2]
-
Biomaterial Design : Its ability to induce specific secondary structures in peptides is utilized in the design of novel hydrogels, scaffolds, and other biomaterials for tissue engineering and drug delivery.[1]
-
Bioconjugation : It can be used in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules, which is crucial in diagnostics and therapeutics.[2]
Conclusion
Fmoc-β-N-methylamino-L-alanine is a highly specialized and valuable reagent for the modern peptide chemist. Its strategic use, underpinned by the mild and orthogonal nature of Fmoc chemistry and the pharmacokinetic advantages of N-methylation, enables the synthesis of complex and robust peptidomimetics. The protocols and principles outlined in this guide provide a robust framework for its successful application in advancing drug discovery and materials science.
References
-
Gisbert, C., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1733. Available from: [Link]
-
J&K Scientific LLC. (n.d.). Fmoc-N-methyl-b-alanine | 172965-84-3. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
-
Zhang, S., et al. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(17), 6917–6920. Available from: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Pharmaceuticals, 12(2), 65. Available from: [Link]
-
Aapptec Peptides. (n.d.). Fmoc-beta-Ala-OH [35737-10-1]. Retrieved from [Link]
- Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press.
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-beta-Ala-Ala-OH. PubChem Compound Database. Retrieved from [Link]
-
Springer Nature Experiments. (1997). Methods for Removing the Fmoc Group. Retrieved from [Link]
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. 172965-84-3|N-Fmoc-N-Methyl-beta-alanine|BLD Pharm [bldpharm.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. renyi.hu [renyi.hu]
